molecular formula C14H17NO3S B7533103 [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate

[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate

Cat. No.: B7533103
M. Wt: 279.36 g/mol
InChI Key: UXLZTXLUEKJOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylamino group, an oxoethyl group, and a sulfanylacetate group attached to a 4-methylphenyl ring.

Properties

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-2-6-12(7-3-10)19-9-14(17)18-8-13(16)15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLZTXLUEKJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate typically involves the reaction of cyclopropylamine with an appropriate oxoethyl ester, followed by the introduction of the sulfanylacetate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The sulfanylacetate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate
  • [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-chlorophenyl)sulfanylacetate

Uniqueness

Compared to similar compounds, [2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.